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Compound of Interest

Compound Name: AC-55541

Cat. No.: B10762386

Introduction

AC-55541 is a potent and selective small-molecule agonist for the Protease-Activated
Receptor 2 (PAR2), a G-protein coupled receptor implicated in a wide range of physiological
and pathological processes, including inflammation, nociception, and cancer.[1][2] Unlike
endogenous activation by proteases like trypsin, which cleave the receptor's N-terminus to
reveal a tethered ligand, AC-55541 directly activates PAR2 without the need for proteolytic
cleavage.[2][3] Its selectivity for PAR2, with no reported activity at other PAR subtypes or over
30 other receptors involved in inflammation and pain, makes it a valuable tool for dissecting
PAR2-specific signaling pathways in cell-based models.[1] This document provides detailed
protocols and technical data for using AC-55541 to induce and study inflammatory responses
in cell culture.

Mechanism of Action

AC-55541 activation of PAR2 initiates a cascade of intracellular signaling events. PAR2
primarily couples to Gaqg, which activates phospholipase C (PLC), leading to the hydrolysis of
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG).[3] This results in the mobilization of intracellular calcium (Ca2+) and the activation of
protein kinase C (PKC).[3][4] Downstream of these events, signaling pathways such as the
mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway
are activated, ultimately leading to the transcription of inflammatory genes.[3][5]
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Technical Data & Specifications
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Quantitative data for AC-55541 has been compiled from various sources to provide

researchers with essential information for experimental design.

Table 1: Physicochemical and Biological Properties of AC-55541

Property Value Reference(s)
N-[[1-(3-bromo-phenyl)-eth-
(E)-ylidene-

IUPAC Name hydrazinocarbonyl]-(4-oxo-3,4-  [1]
dihydro-phthalazin-1-yI)-
methyl]-benzamide

CAS Number 916170-19-9

Molecular Formula C25H20BrNsOs

Molecular Weight 518.36 g/mol

Purity 297%

Soluble to 50 mM in DMSO; 10

Solubility mg/ml in DMSO; 15 mg/ml in [6]
DMF
Store at -20°C. Stock solutions
can be stored at -80°C for up

Storage [7]
to 2 years or -20°C forup to 1
year.

pPECso (Cell Proliferation) 6.7

PECso (PI Hydrolysis) 5.9

pPECso (Ca2* Mobilization) 6.6

Potency Range (ECso)

200 to 1000 nM (in various

cellular assays)

[1](8]
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Experimental Protocols

The following protocols provide a framework for using AC-55541 to stimulate inflammatory
responses in relevant cell lines. Researchers should optimize parameters such as cell density,
AC-55541 concentration, and incubation time for their specific cell type and experimental
goals.

Protocol 1: Induction of Pro-inflammatory Cytokine
Secretion in THP-1 Macrophages

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and
subsequent stimulation with AC-55541 to measure the secretion of pro-inflammatory cytokines
such as IL-6, IL-8, and TNF-a.

Materials:

e THP-1 monocytic cell line

e RPMI-1640 medium with L-glutamine

o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

e Phorbol 12-myristate 13-acetate (PMA)
e AC-55541

e DMSO (cell culture grade)

e Phosphate-Buffered Saline (PBS)

o ELISA kits for target cytokines (e.g., human IL-6, IL-8, TNF-a)
Procedure:

o Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 supplemented
with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO:z incubator.[9] b. To
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differentiate, seed THP-1 cells into 24-well plates at a density of 1 x 10> to 5 x 105 cells/mL in
complete medium containing 20-40 ng/mL PMA.[10][11] c. Incubate for 48-72 hours to allow
cells to differentiate into adherent macrophage-like cells. d. After differentiation, gently
aspirate the PMA-containing medium, wash the cells once with warm PBS, and add fresh,
serum-free or low-serum (0.5-1%) RPMI-1640 medium. Allow the cells to rest for 24 hours
before stimulation.[10]

o Preparation of AC-55541 Stock Solution: a. Prepare a 10 mM stock solution of AC-55541 by
dissolving it in DMSO. b. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw
cycles.

o Cell Stimulation: a. On the day of the experiment, prepare serial dilutions of AC-55541 in the
appropriate cell culture medium. A final concentration range of 100 nM to 10 uM is
recommended for initial dose-response experiments. b. Include a vehicle control (medium
with the same final concentration of DMSO as the highest AC-55541 dose). c. Carefully
remove the medium from the rested cells and add the medium containing the different
concentrations of AC-55541 or vehicle control. d. Incubate the plate for a predetermined time
course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO:..

o Sample Collection and Analysis: a. After incubation, collect the cell culture supernatants and
centrifuge at 1,000 x g for 10 minutes to pellet any detached cells. b. Store the clarified
supernatants at -80°C until analysis. c. Quantify the concentration of secreted cytokines (IL-
6, IL-8, TNF-0) in the supernatants using commercial ELISA kits, following the
manufacturer’s instructions.[10]
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Protocol 2: Analysis of Inflammatory Gene Expression in
Human Epithelial Cells

This protocol details the use of AC-55541 to stimulate human epithelial cells (e.g., A549 lung
adenocarcinoma or primary normal human bronchial epithelial cells) followed by analysis of
inflammatory gene expression via RT-qPCR.

Materials:

o Epithelial cell line (e.g., A549) or primary cells

o Appropriate cell culture medium (e.g., DMEM for A549)
e FBS, Penicillin-Streptomycin

e AC-55541

e DMSO

e PBS

» RNA extraction kit

o CcDNA synthesis kit

* gPCR master mix and primers for target genes (e.g., CXCL10, IL6, IL8, TNF) and a
housekeeping gene (GAPDH, ACTB)

Procedure:

e Cell Culture: a. Culture epithelial cells in 6-well plates until they reach 80-90% confluency. b.
The day before the experiment, replace the growth medium with a low-serum (0.5-1%)
medium to reduce basal signaling.

e Preparation of AC-55541 and Stimulation: a. Prepare a 10 mM stock solution of AC-55541 in
DMSO. b. Dilute the stock solution in a low-serum medium to the desired final concentrations
(e.g., 100 nM, 1 pM, 10 pM). Include a DMSO vehicle control. c. Remove the medium from
the cells, wash once with PBS, and add the treatment media. d. Incubate for a shorter time
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course suitable for gene expression analysis (e.g., 2, 4, or 6 hours), as mRNA changes often
precede protein secretion. One study noted suppression of poly I:C-induced CXCL10 mRNA
in NHBE cells after just 1 hour of treatment with 100 nM AC-55541.[7]

e RNA Extraction and cDNA Synthesis: a. After incubation, wash the cells with ice-cold PBS
and lyse them directly in the well using the lysis buffer from an RNA extraction kit. b. Isolate
total RNA according to the manufacturer’s protocol. Quantify the RNA and assess its purity.
c. Synthesize cDNA from 500 ng to 1 ug of total RNA using a reverse transcription Kit.

e Quantitative PCR (gPCR): a. Prepare the gPCR reaction mix containing cDNA template,
forward and reverse primers for the gene of interest, and a suitable gPCR master mix. b.
Run the gPCR reaction using a standard thermal cycling program. c. Analyze the data using
the comparative Cq (AACq) method to determine the fold change in gene expression relative
to the vehicle-treated control, normalized to a stable housekeeping gene.

Expected Outcomes and Data Interpretation

e Dose-Dependent Response: Activation of PAR2 by AC-55541 is expected to induce a dose-
dependent increase in the expression and secretion of pro-inflammatory mediators.

o Time-Course Analysis: Gene expression changes are typically observed at earlier time points
(1-6 hours), while protein secretion becomes more prominent at later time points (6-24
hours).

» Cell-Type Specificity: The specific inflammatory profile (i.e., the types and amounts of
cytokines released) will vary depending on the cell type used, reflecting the diverse roles of
PAR2 in different tissues.[5]

o Controls: The inclusion of a vehicle control (DMSO) is critical to ensure that the observed
effects are due to AC-55541 and not the solvent. A negative control peptide (if available) or a
PAR2 antagonist can further confirm the specificity of the response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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